molecular formula C14H8N2O5 B11988820 (2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid

(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid

Cat. No.: B11988820
M. Wt: 284.22 g/mol
InChI Key: AUGNMCXVCRYQIO-JXMROGBWSA-N
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Description

(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid is an organic compound that features a cyano group, a nitrophenyl group, and a furan ring

Preparation Methods

The synthesis of (2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid typically involves multi-step organic reactions. One common method includes the condensation reaction between a cyanoacetic acid derivative and a nitrophenyl-furan aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.

Scientific Research Applications

(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid involves its interaction with specific molecular targets. For instance, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The cyano group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid can be compared with other similar compounds such as:

    (2E)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenoic acid: This compound has a similar structure but with a different position of the nitro group on the phenyl ring, which can affect its reactivity and biological activity.

    (2E)-2-cyano-3-[5-(3-nitrophenyl)-2-thienyl]-2-propenoic acid:

Properties

Molecular Formula

C14H8N2O5

Molecular Weight

284.22 g/mol

IUPAC Name

(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H8N2O5/c15-8-10(14(17)18)7-12-4-5-13(21-12)9-2-1-3-11(6-9)16(19)20/h1-7H,(H,17,18)/b10-7+

InChI Key

AUGNMCXVCRYQIO-JXMROGBWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)O

Origin of Product

United States

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